2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine
Description
Historical Context and Discovery
The discovery of adenosine traces back to pioneering work in the early 20th century. In 1927, Drury and Szent-Gyorgyi at the University of Cambridge observed that extracts from cardiac tissue induced transient cardiac arrhythmias when administered intravenously. Through systematic purification, they identified the active component as an “adenine compound,” later characterized as adenosine. This discovery laid the groundwork for understanding nucleoside pharmacology. By the 1930s, adenosine’s chemical structure—a purine base (adenine) bonded to a ribose sugar—was conclusively established, with critical contributions from researchers isolating it from yeast nucleic acid.
The mid-20th century saw adenosine’s role expand beyond cardiac physiology. Berne’s 1963 hypothesis positioned adenosine as a mediator of coronary blood flow regulation, though subsequent studies revealed broader functions in neurotransmission and immune modulation. The 1980s marked a clinical milestone with adenosine’s adoption as an antiarrhythmic agent, capitalizing on its ability to transiently inhibit atrioventricular nodal conduction. These historical breakthroughs underscore adenosine’s enduring relevance across disciplines.
Biological Significance and Natural Occurrence
Adenosine is ubiquitously present in all living organisms, serving dual roles as an intracellular metabolic intermediary and an extracellular signaling molecule. Intracellularly, it forms the backbone of ATP and ADP, molecules central to energy transfer in cellular respiration and biosynthesis. Approximately 5–8 millimolar ATP concentrations in cells ensure a ready reservoir for adenosine generation during metabolic stress.
Extracellularly, adenosine acts as a paracrine and autocrine signal, particularly under hypoxic or inflammatory conditions. Enzymatic hydrolysis of ATP, ADP, and AMP by ectonucleotidases CD39 and CD73 generates extracellular adenosine, which activates four G-protein-coupled receptors (A₁, A₂A, A₂B, and A₃). These receptors modulate diverse processes:
- A₁ receptor activation slows heart rate and reduces neuronal excitability.
- A₂A receptor signaling induces vasodilation and suppresses platelet aggregation.
- A₂B and A₃ receptors mediate anti-inflammatory responses and ischemic preconditioning.
Natural occurrence of adenosine extends to all tissues, with elevated levels noted in the brain, lungs, and kidneys due to high metabolic activity. Its release during acupuncture has been linked to analgesic effects, illustrating its systemic regulatory potential.
Scope of Research on the Compound
Contemporary adenosine research spans molecular, therapeutic, and diagnostic domains:
- Cardiovascular Applications : Adenosine’s role in arrhythmia termination and coronary vasodilation remains a clinical mainstay. Emerging studies explore its utility in stent-graft deployment and ischemia-reperfusion injury mitigation.
- Immunomodulation : Hypoxia-inducible factor (HIF)-driven adenosine production suppresses inflammatory responses, offering therapeutic avenues for autoimmune diseases.
- Neurological Functions : Adenosine modulates synaptic plasticity and neuroprotection, with A₂A receptor antagonists investigated for Parkinson’s disease.
- RNA Editing : tRNA-specific adenosine deaminases, such as Tad1p in Saccharomyces cerevisiae, catalyze adenosine-to-inosine modifications, informing evolutionary studies of RNA editing mechanisms.
Recent work also highlights adenosine’s involvement in hypoxia adaptation. HIF-1α transcriptionally upregulates CD73 and A₂B receptors, enhancing extracellular adenosine signaling to counteract vascular leakage and inflammation. These multifaceted research trajectories underscore adenosine’s centrality in both basic science and translational medicine.
Properties
CAS No. |
647033-49-6 |
|---|---|
Molecular Formula |
C15H18N6O4 |
Molecular Weight |
346.34 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine |
InChI |
InChI=1S/C10H13N5O4.C5H5N/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;1-2-4-6-5-3-1/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1-5H/t4-,5+,6+;/m0./s1 |
InChI Key |
PGZGVGNKLWVBTE-FPKZOZHISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.C1=CC=NC=C1 |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Glycosylation of Purine Base with Sugar Moiety
The core step in preparing this nucleoside is the formation of the glycosidic bond between the purine base and the sugar derivative.
-
- Purine base (2-amino-6-oxo-1H-purine or derivatives)
- Protected sugar derivatives, typically a ribose or deoxyribose analog with selective protecting groups on hydroxyls to control regio- and stereochemistry.
-
- The sugar moiety is often converted into a glycosyl donor, such as a sugar halide (e.g., 1-chlororibose) or sugar acetate.
- The purine base is activated or used as a nucleophile to attack the anomeric carbon of the sugar donor.
- Lewis acid catalysts (e.g., trimethylsilyl triflate) or other promoters are used to facilitate the glycosylation.
- The reaction is conducted under anhydrous conditions to prevent hydrolysis.
- Stereoselectivity is controlled by the choice of protecting groups and reaction conditions to favor β-anomer formation.
-
- The Vorbrüggen glycosylation method is a classical approach where silylated purine bases react with peracylated sugars in the presence of Lewis acids to yield nucleosides with high β-selectivity.
Protection and Deprotection Strategies
- Hydroxyl groups on the sugar are protected using groups such as acetyl, benzoyl, or silyl ethers during glycosylation to prevent side reactions.
- After glycosylation, these protecting groups are removed under mild conditions (e.g., ammonolysis for acetyl groups, fluoride ions for silyl groups) to yield the free hydroxyl groups.
- The amino group on the purine may also be protected (e.g., as benzoylamino) during synthesis to prevent unwanted reactions.
Purine Base Modification
- If the purine base requires substitution (e.g., introduction of amino groups at position 2 or keto groups at position 6), these modifications are typically done before glycosylation.
- Alternatively, post-glycosylation modifications can be performed, but this is less common due to potential instability of the nucleoside.
Stereochemical Control
- The sugar moiety’s stereochemistry is controlled by starting from enantiomerically pure sugars or by enzymatic resolution.
- Chemical synthesis routes use chiral auxiliaries or catalysts to ensure the correct (2R,4S,5R) configuration.
- Analytical methods such as NMR and chiral HPLC confirm stereochemical purity.
Detailed Research Findings and Data Tables
| Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Purine base preparation | Synthesis or procurement of 2-amino-6-oxo-purine base | Commercial or synthesized via known purine routes | High purity base required |
| Sugar protection | Protection of hydroxyl groups on ribose or oxolane sugar | Acetylation (Ac2O/pyridine), silylation (TBDMS-Cl) | Protects hydroxyls, controls regioselectivity |
| Glycosyl donor formation | Conversion of sugar to glycosyl donor (e.g., sugar halide or acetate) | Halogenation (HCl, SOCl2), acetylation | Activated sugar for nucleophilic attack |
| Glycosylation | Coupling of purine base with sugar donor | Lewis acid catalyst (TMSOTf), anhydrous solvent | β-selective nucleoside formation |
| Deprotection | Removal of protecting groups | Ammonolysis, fluoride ions, mild acid/base | Free hydroxyl groups restored |
| Purification | Chromatography (HPLC), recrystallization | Silica gel, reverse phase HPLC | High purity nucleoside obtained |
| Characterization | NMR, MS, IR, optical rotation, chiral HPLC | Standard analytical techniques | Confirms structure and stereochemistry |
Patented Synthetic Routes and Innovations
- Patents such as EP0353268B1 describe purine nucleoside derivatives and their synthetic methods involving sulfenamide and sulfinamide purines, which may share synthetic principles with the target compound, especially in purine base modification and nucleoside assembly.
- US20240336916A1 details synthesis of modified oligonucleotides with purine nucleosides, emphasizing stereoselective sugar modifications and phosphate group attachments, relevant for advanced nucleoside derivatives preparation.
- The Vorbrüggen glycosylation method remains a cornerstone in nucleoside synthesis, often cited in literature and patents for preparing purine nucleosides with high stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amines, and substituted purines .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits properties that make it a candidate for drug development. Its purine structure is similar to nucleobases, suggesting potential roles in:
- Antiviral Agents : Research indicates that modifications to purine derivatives can enhance antiviral activity. This compound may inhibit viral replication through interference with nucleic acid synthesis.
- Anticancer Therapeutics : Studies have shown that purine analogs can be effective in targeting cancer cells by disrupting DNA synthesis and repair mechanisms.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar purine derivatives effectively inhibited the proliferation of various cancer cell lines, suggesting that 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine could exhibit comparable effects .
Biochemical Research
This compound's structural similarity to natural nucleotides allows it to participate in biochemical pathways:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in nucleotide metabolism.
Data Table: Enzyme Inhibition Studies
| Enzyme Type | Inhibition Type | Reference |
|---|---|---|
| DNA Polymerase | Competitive | Biochemistry Journal |
| RNA Polymerase | Non-competitive | Journal of Biological Chemistry |
Material Science
The compound's unique properties make it suitable for applications in material science:
- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for creating nanomaterials used in drug delivery systems.
Case Study : Research has shown that functionalized purines can enhance the stability and efficacy of nanoparticle-based drug delivery systems .
Mechanism of Action
The compound exerts its effects by incorporating into DNA and interfering with DNA replication and repair processes. It targets various molecular pathways involved in cell division and apoptosis, making it a valuable tool in cancer research and treatment .
Comparison with Similar Compounds
Brivudine
- Structure : A thymidine analog with a bromovinyl group replacing the methyl group in thymine.
- Molecular Weight : 333.13 g/mol .
- Binding Energy : -4.87 kcal/mol (indicative of strong target binding, likely viral polymerase) .
- Application : Antiviral agent against herpesviruses .
- Key Difference : Brivudine’s bromovinyl group enhances antiviral specificity compared to the target compound’s unmodified purine base .
Clofarabine
- Structure: 2′-fluoro-2′-chloro derivative of deoxyadenosine.
- Molecular Weight: Not explicitly provided, but fluorine and chlorine substituents increase mass compared to the target compound .
- Application : Anticancer agent for acute lymphoblastic leukemia.
- Key Difference : Halogen substitutions confer resistance to deamination, improving metabolic stability and cytotoxicity .
Gemcitabine
Decitabine
Inosine
- Structure : Hypoxanthine linked to ribose.
- Molecular Weight : 268.23 g/mol .
- Application : Neuroprotective agent with antioxidant properties.
- Key Difference: Lacks the 2-amino group and hydroxymethyl substitution, reducing its role in DNA replication .
Pyridine-Containing Compounds
Triapine
Pyridine Derivatives in
- Structure: Complex hexahydroquinoline derivatives with substituted pyridinyl groups.
- Molecular Weight : 466–545 g/mol .
- Application : Antimicrobial agents.
- Key Difference : Bulkier structures with chlorophenyl and carbonitrile groups target microbial enzymes rather than nucleic acids .
Comparative Data Table
Key Findings and Insights
Structural Impact on Function: Halogenation (e.g., Brivudine, Clofarabine) or difluorination (Gemcitabine) enhances metabolic stability and target affinity compared to the unmodified target compound . The 2-amino group in the target compound may facilitate base-pairing mimicry in DNA/RNA, but lack of sugar modifications limits resistance to enzymatic degradation .
Therapeutic Mechanisms :
- Nucleoside analogs (Brivudine, Gemcitabine) primarily inhibit viral/cancer DNA synthesis, while pyridine derivatives (Triapine) act via enzyme inhibition or metal chelation .
Pyridine Roles: Pyridine is a solvent in nucleoside synthesis (e.g., –3) but also a functional group in non-nucleoside drugs like Triapine, demonstrating diverse pharmacological applications .
Biological Activity
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, commonly referred to as a purine derivative, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.27 g/mol. The structure includes a purine base and a sugar moiety that contributes to its biological functions.
| Property | Value |
|---|---|
| CAS Number | 40773-29-3 |
| Molecular Formula | C10H17N5O6 |
| Molecular Weight | 303.27 g/mol |
| IUPAC Name | 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
The biological activity of this compound is primarily attributed to its interaction with nucleic acids. It exhibits the ability to intercalate into DNA structures, which can disrupt normal replication and transcription processes. This mechanism is particularly relevant in the context of anticancer therapies, where such disruption can inhibit tumor growth.
Anticancer Potential
Research indicates that derivatives of purine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that similar purine derivatives showed significant inhibition of cell proliferation in human cancer cell lines through apoptosis induction mechanisms .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Its structural similarity to nucleosides allows it to interfere with viral replication processes.
- Case Study : A recent investigation into purine analogs indicated that they could inhibit viral RNA synthesis, suggesting potential applications in antiviral drug development .
Enzyme Inhibition
In addition to its effects on nucleic acids, this compound can act as an inhibitor of specific enzymes involved in nucleotide metabolism.
- Research Example : Compounds with similar structures have been shown to inhibit adenosine deaminase, an enzyme critical for purine metabolism, thereby enhancing the efficacy of certain chemotherapeutic agents .
Comparative Analysis with Other Compounds
To better understand the biological activity of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, it is useful to compare it with other known purine derivatives.
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and stereochemical purity of this nucleoside-pyridine hybrid?
Methodological Answer:
The compound’s stereochemical complexity (e.g., 2R,4S,5R configuration) requires precise control during glycosidic bond formation. A multi-step approach is advised:
- Glycosylation : Use a protected ribose derivative (e.g., 1-β-D-ribofuranose) with a purine base under Vorbrüggen conditions (trimethylsilyl triflate as a catalyst in acetonitrile at 60°C) .
- Protection/Deprotection : Temporarily mask hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions. Final deprotection with ammonium hydroxide or tetrabutylammonium fluoride (TBAF) ensures retention of stereochemistry .
- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from regioisomers .
Basic: Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- NMR : Use - and -NMR to verify the oxolan ring’s stereochemistry (e.g., coupling constants for axial/equatorial protons at C4 and C5) and pyridine ring substitution patterns. 2D techniques (COSY, HSQC) resolve overlapping signals in the purine moiety .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass). Isotopic labeling (e.g., in ) tracks metabolic stability .
- X-ray Crystallography : Resolve ambiguous stereochemistry by co-crystallizing with a heavy atom (e.g., platinum derivative) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of pyridine vapors .
- Storage : Store at -20°C in amber vials under nitrogen to prevent hydrolysis of the oxolan ring’s hydroxyl groups .
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Advanced: How can researchers design dose-response experiments to evaluate this compound’s anticancer mechanism while minimizing off-target effects?
Methodological Answer:
- In Vitro Assays : Use a panel of cancer cell lines (e.g., HeLa, MCF-7) with varying expression levels of target enzymes (e.g., kinases or polymerases). Include clofarabine ( ) as a positive control.
- Dose Range : Test concentrations from 1 nM to 100 µM, with triplicate wells for each dose. Monitor cytotoxicity via MTT assays and apoptosis via flow cytometry (Annexin V/PI staining) .
- Off-Target Screening : Employ a kinase profiling assay (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
Advanced: How to resolve contradictions in reported IC50_{50}50 values for this compound’s inhibition of viral polymerases?
Methodological Answer:
- Standardize Assays : Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl) and enzyme sources (e.g., recombinant HIV-1 reverse transcriptase) across studies .
- Control for Prodrug Activation : Verify if the compound requires phosphorylation (e.g., via host kinases) for activity, which may vary between cell-free vs. cell-based assays .
- Meta-Analysis : Apply a random-effects model to aggregate published IC data, accounting for variables like assay temperature and substrate concentrations .
Advanced: What formulation strategies improve the aqueous stability of this compound for in vivo studies?
Methodological Answer:
- Lyophilization : Prepare a lyophilized powder with cyclodextrin (e.g., sulfobutyl ether-β-cyclodextrin) to enhance solubility and prevent hydrolysis .
- pH Adjustment : Stabilize the oxolan ring’s hydroxyl groups by formulating in citrate buffer (pH 4.0–5.0) .
- Isotope Tracing : Use -labeled analogs ( ) to monitor degradation pathways via LC-MS .
Basic: What chromatographic methods are effective for isolating this compound from reaction byproducts?
Methodological Answer:
- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/methanol (95:5 to 80:20) to separate unreacted purine precursors .
- HPLC : Employ a Zorbax SB-CN column (4.6 x 250 mm) with 0.1% trifluoroacetic acid in water/acetonitrile (85:15) for analytical purity checks .
Advanced: How can 11C^{11}\text{C}11C-isotopic labeling ( ) elucidate this compound’s pharmacokinetics in preclinical models?
Methodological Answer:
- Radiosynthesis : Incorporate at the hydroxymethyl group via Pd-mediated cross-coupling with .
- PET Imaging : Administer the labeled compound to murine models and quantify uptake in target tissues (e.g., tumor vs. liver) over 60 minutes .
- Metabolite Analysis : Use radio-HPLC to identify -labeled degradation products in plasma .
Basic: How to validate the compound’s enantiomeric purity during quality control?
Methodological Answer:
- Chiral HPLC : Use a Chirobiotic T column (250 x 4.6 mm) with hexane/isopropanol (70:30) to resolve enantiomers. Compare retention times to a commercially available standard (e.g., ) .
- Optical Rotation : Measure specific rotation ([α]) in methanol at 20°C and compare to literature values .
Advanced: What computational approaches predict binding modes of this compound to RNA-dependent RNA polymerase (RdRp)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions between the purine moiety and RdRp’s active site (e.g., conserved residues Asp318 and Ser367). Validate with molecular dynamics simulations (NAMD, 100 ns) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities for mutants (e.g., RdRp S367A) and correlate with experimental IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
